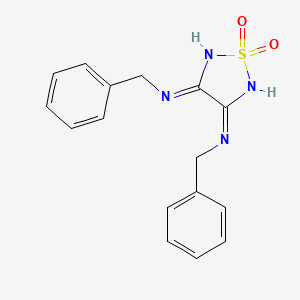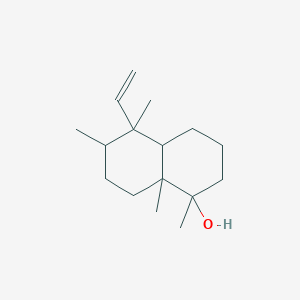
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is a complex organic compound with a unique structure. It belongs to the class of naphthalenols and is characterized by its multiple methyl groups and an ethenyl group attached to a decahydronaphthalene backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the decahydronaphthalene core. Subsequent alkylation reactions introduce the methyl groups at specific positions. The ethenyl group is then added through a vinylation reaction, and the hydroxyl group is introduced via hydrolysis or oxidation reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. High-pressure hydrogenation reactors and specialized catalysts are used to ensure efficient conversion and high yields. The final product is purified through distillation and recrystallization techniques to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenol, 5-ethenyldecahydro-1,5,6,8a-tetramethyl-: Similar structure but different functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar backbone but different substituents.
Uniqueness
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
111951-16-7 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
5-ethenyl-1,5,6,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H28O/c1-6-14(3)12(2)9-11-15(4)13(14)8-7-10-16(15,5)17/h6,12-13,17H,1,7-11H2,2-5H3 |
Clave InChI |
UZCSRCYFFSFNQV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C1(C)C=C)CCCC2(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


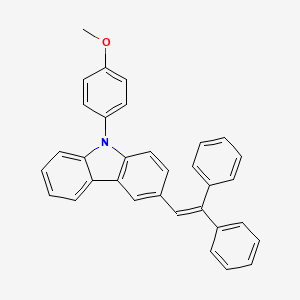



![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
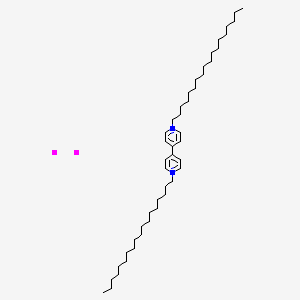
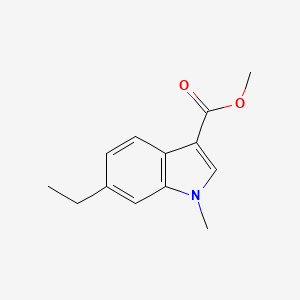
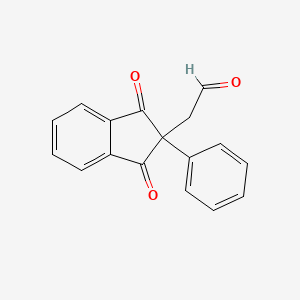
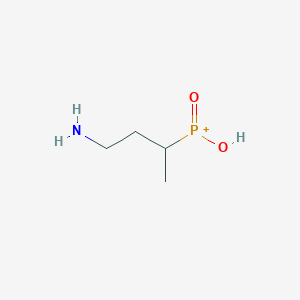
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)

